molecular formula C17H23N3O6S B2832874 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234894-65-5

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2832874
CAS RN: 1234894-65-5
M. Wt: 397.45
InChI Key: ACHYVCXIDMIUDM-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H23N3O6S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodology and Medicinal Chemistry

Beta-Piperidinoethylsulfides, when oxidized, undergo a Cope-type elimination resulting in vinylsulfone, which can be utilized to create potent inhibitors of the cyclin-dependent kinase CDK2. This synthetic methodology has multiple potential applications in medicinal chemistry, offering avenues for the creation of a range of therapeutic agents (Griffin et al., 2006).

Organic Chemistry and Compound Synthesis

In the realm of organic chemistry, the compound is involved in reactions yielding o-sulfamidotriazobenzenes, showcasing the compound's relevance in complex organic synthesis processes and its potential role in the creation of novel organic compounds with diverse applications (Katritzky et al., 2007).

Neuroreceptor Antagonism and Pharmacology

In pharmacology, derivatives of the compound have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists, with potential applications in developing anti-obesity drugs, indicating the compound's significance in therapeutic drug development (Zarrinmayeh et al., 1998).

Molecular Interaction Studies

The compound plays a critical role in studying molecular interactions, such as in the study of its antagonist behavior with the CB1 cannabinoid receptor. This research provides valuable insights into the molecular mechanisms of receptor-ligand interactions and can guide the design of receptor-specific drugs (Shim et al., 2002).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6S/c1-27(23,24)20-6-4-12(5-7-20)11-18-16(21)17(22)19-13-2-3-14-15(10-13)26-9-8-25-14/h2-3,10,12H,4-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHYVCXIDMIUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide

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